molecular formula C19H17N3O5 B5021385 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide

Cat. No.: B5021385
M. Wt: 367.4 g/mol
InChI Key: IZSYVWIYRQVJAT-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide is a complex organic compound that features a phthalimide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an amine to form the phthalimide core. This intermediate is then subjected to further reactions, such as alkylation and nitration, to introduce the methyl and nitrophenyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse reactivity and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11(2)16(17(23)20-12-7-9-13(10-8-12)22(26)27)21-18(24)14-5-3-4-6-15(14)19(21)25/h3-11,16H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSYVWIYRQVJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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